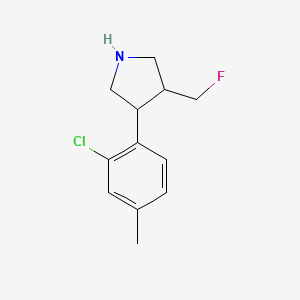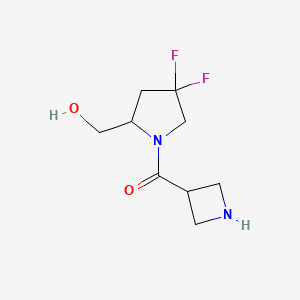
Azetidin-3-yl(4,4-difluoro-2-(hydroxyméthyl)pyrrolidin-1-yl)méthanone
Vue d'ensemble
Description
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C9H14F2N2O2 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potentiel anticancéreux
Les dérivés d'azétidin-2-one ont été identifiés comme ayant des propriétés anticancéreuses potentielles . Dans une étude, divers dérivés substitués d'azétidin-2-one ont été préparés et évalués pour leur potentiel anticancéreux en utilisant des lignées cellulaires MCF-7 .
Activité antimicrobienne
En plus de leurs propriétés anticancéreuses, les dérivés d'azétidin-2-one ont également été trouvés pour présenter une activité antimicrobienne . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antimicrobiens .
Activité antioxydante
Ces composés ont également été trouvés pour posséder une activité antioxydante . Les antioxydants jouent un rôle crucial dans la protection du corps contre les dommages causés par les radicaux libres, qui sont des molécules nocives qui peuvent entraîner divers problèmes de santé .
Synthèse de nouveaux dérivés d'acides aminés hétérocycliques
Les cycles azétidine et oxétane ont été utilisés dans la synthèse de nouveaux dérivés d'acides aminés hétérocycliques . Le (N-Boc-azétidin-3-ylidène)acétate de départ a été obtenu à partir de (N-Boc)azétidin-3-one par la réaction de Horner-Wadsworth-Emmons catalysée par la DBU, suivie d'une addition aza-Michael avec des hétérocycles NH pour donner les 3-substitués 3-(acétoxymethyl)azétidines fonctionnalisés cibles .
Sous-unité pharmacophore dans les molécules aza-hétérocycliques
La sous-unité pharmacophore de l'azétidine dans les molécules aza-hétérocycliques est utilisée pour une grande variété de produits naturels et synthétiques présentant une variété d'activités biologiques .
Mécanisme D'action
Target of Action
The compound contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . Azetidine derivatives have been found to exhibit a variety of biological activities , suggesting that they may interact with multiple targets in the body.
Mode of Action
Azetidine derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Azetidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The presence of the azetidine ring and other functional groups could influence these properties .
Result of Action
Based on the biological activities of azetidine derivatives, it could potentially have a range of effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details would depend on the exact nature of the compound and its targets .
Propriétés
IUPAC Name |
azetidin-3-yl-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O2/c10-9(11)1-7(4-14)13(5-9)8(15)6-2-12-3-6/h6-7,12,14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLJYSYFHDHHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)C2CNC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


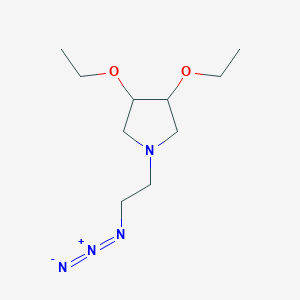

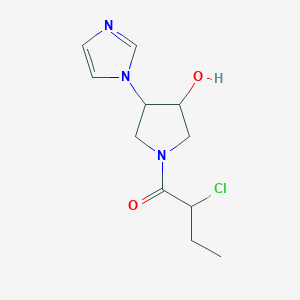

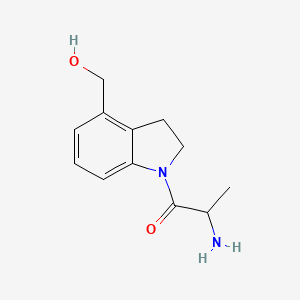
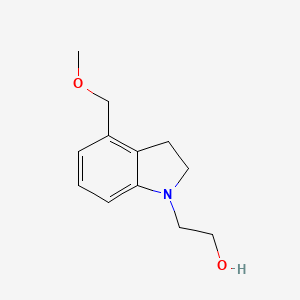
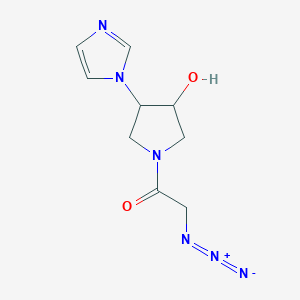

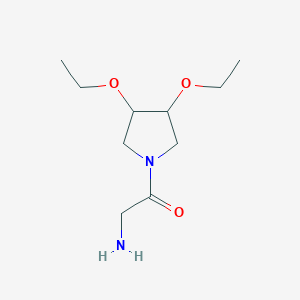

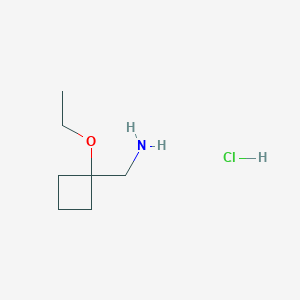
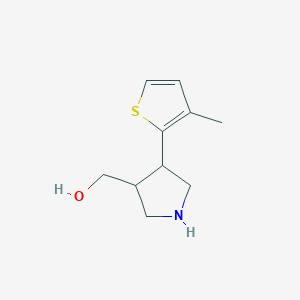
![4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine](/img/structure/B1478313.png)
